(S)-2-phenyl-1-(thiazol-2-yl)ethanamine
Overview
Description
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral compound featuring a thiazole ring and a phenyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often include enzymes and receptors involved in critical physiological processes.
Mode of Action
Thiazole-containing molecules are known to interact with their targets in various ways . They can activate or inhibit biochemical pathways, stimulate or block receptors, and even undergo donor-acceptor and nucleophilic reactions .
Biochemical Pathways
Thiazole derivatives have been reported to influence a wide range of biochemical pathways . The exact pathways and downstream effects would depend on the specific targets that the compound interacts with.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . It can also affect gene expression by altering the activity of transcription factors. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the inhibition of COX by this compound reduces the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its interaction with specific biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine typically involves the condensation of 2-aminothiazole with a phenylacetaldehyde derivative. This reaction is often catalyzed by acids or bases under controlled temperatures to ensure the formation of the desired chiral product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protecting groups to ensure the selectivity of the reaction. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium halides, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-phenylthiazole: Lacks the ethanamine side chain, resulting in different biological activities.
Benzothiazole derivatives: Share the thiazole ring but have a benzene ring fused to it, leading to varied pharmacological properties.
Uniqueness: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is unique due to its chiral nature and the presence of both a phenyl group and a thiazole ring, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGZQRJIYRSGK-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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